2,2'-Azobis(2-methylisovaleronitrile)

Description

Significance of 2,2'-Azobis(2-methylisovaleronitrile) as a Radical Initiator in Polymer Science and Organic Synthesis

The primary significance of 2,2'-Azobis(2,4-dimethylvaleronitrile) lies in its function as a radical initiator. Radical initiators are molecules that, upon decomposition, produce highly reactive species with an unpaired electron, known as free radicals. smolecule.com These free radicals can then initiate a chain reaction, a fundamental process in many chemical syntheses.

In polymer science , 2,2'-Azobis(2,4-dimethylvaleronitrile) is instrumental in initiating free-radical polymerization, a versatile method for synthesizing a wide array of polymers. wikipedia.org Its decomposition, typically induced by heat, generates two 2,4-dimethylvaleronitrile radicals and a molecule of nitrogen gas. These carbon-centered radicals are efficient at initiating the polymerization of various vinyl monomers. smolecule.com A key advantage of 2,2'-Azobis(2,4-dimethylvaleronitrile) is its lower decomposition temperature compared to more common initiators like 2,2'-Azobis(2-methylpropionitrile) (B43924) (AIBN). fujifilm.com This characteristic makes it an ideal choice for polymerizations that need to be conducted at milder temperatures to achieve specific polymer properties or to handle thermally sensitive monomers. smolecule.comfujifilm.com For instance, it has been successfully employed in the low-temperature suspension polymerization of vinyl acetate (B1210297) to produce high-molecular-weight poly(vinyl alcohol) with a high yield. elsevierpure.com

In organic synthesis , the radicals generated from 2,2'-Azobis(2,4-dimethylvaleronitrile) can be utilized to initiate a variety of radical-mediated reactions. These reactions are often characterized by their high selectivity and tolerance of various functional groups. While less common than in polymer synthesis, its application in organic synthesis is valuable for specific transformations where a low-temperature radical source is required.

Evolution of Azo Initiators: Contextualizing 2,2'-Azobis(2-methylisovaleronitrile) in Academic Research

The development of radical initiators has been a cornerstone of polymer chemistry. The journey began with the use of peroxy compounds in the early 20th century, followed by the discovery of redox polymerization systems in the 1940s. semanticscholar.orgresearchgate.net The systematic investigation of azo compounds as free radical initiators commenced in the 1950s, with AIBN becoming the most widely studied and utilized initiator due to its predictable decomposition kinetics. researchgate.net

The evolution of azo initiators has been driven by the need for greater control over the polymerization process, including the ability to conduct reactions at different temperatures and in various solvents. This led to the development of a range of azo initiators with different decomposition rates. 2,2'-Azobis(2,4-dimethylvaleronitrile), often known by its commercial name V-65, emerged as a valuable alternative to AIBN for applications requiring lower initiation temperatures. fujifilm.com Its 10-hour half-life decomposition temperature of 51°C in toluene (B28343) is significantly lower than that of AIBN (around 65°C), allowing for polymerization at milder conditions. fujifilm.comfujifilm.com This has been particularly important in academic research focused on the synthesis of polymers with specific architectures and high molecular weights, where precise control over the initiation step is crucial. elsevierpure.com The development of such specialized initiators reflects the broader trend in polymer science towards more controlled and sophisticated polymerization techniques.

Overview of Key Research Domains Employing 2,2'-Azobis(2-methylisovaleronitrile)

The unique properties of 2,2'-Azobis(2,4-dimethylvaleronitrile) have led to its application in several key research domains:

Low-Temperature Polymerization: Its lower decomposition temperature makes it a preferred initiator for the polymerization of monomers that are unstable at higher temperatures or for achieving specific polymer microstructures that are favored at lower temperatures. smolecule.comelsevierpure.com A notable example is the synthesis of high molecular weight poly(vinyl alcohol) through the polymerization of vinyl acetate at temperatures as low as 30°C. elsevierpure.com

Controlled Radical Polymerization: In techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the choice of initiator is crucial. 2,2'-Azobis(2,4-dimethylvaleronitrile) has been used in RAFT polymerizations, particularly when lower initiation temperatures are desired to control the reaction kinetics and achieve well-defined polymers with narrow molecular weight distributions.

Synthesis of Specialty Polymers: This initiator is employed in the synthesis of various specialty polymers where specific properties are required. For instance, it is used in the production of acrylic resins and acrylic sheets. tandfonline.com Its oil-soluble nature makes it suitable for polymerization in organic solvents. fujifilm.com

Materials Science Research: In materials science, 2,2'-Azobis(2,4-dimethylvaleronitrile) is used to create polymer matrices for composite materials. Researchers also utilize it to study the thermal and mechanical properties of polymers by monitoring its decomposition behavior within the polymer matrix.

Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile)

| Property | Value |

| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) |

| Synonyms | V-65, ADVN, AMVN, ABVN |

| CAS Number | 4419-11-8 |

| Molecular Formula | C14H24N4 |

| Molecular Weight | 248.37 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 45-70 °C (decomposes) |

| 10-hour half-life decomposition temperature | 51°C (in toluene) |

| Solubility | Insoluble in water; Soluble in benzene, acetone, ether, N,N-dimethylformamide, toluene, methanol |

Data sourced from fujifilm.comsemanticscholar.orgfujifilm.com

Comparison of Common Azo Initiators

| Initiator | Trade Name | 10-hour half-life decomposition temperature (°C) | Solubility |

| 2,2'-Azobis(2,4-dimethylvaleronitrile) | V-65 | 51 (in toluene) | Oil-soluble |

| 2,2'-Azobis(2-methylpropionitrile) | AIBN | 65 (in toluene) | Oil-soluble |

| 2,2'-Azobis(2-methylbutyronitrile) | V-59 | 68 (in toluene) | Oil-soluble |

| Dimethyl 2,2'-azobis(2-methylpropionate) | V-601 | 66 (in toluene) | Oil-soluble |

| 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | V-70 | 30 (in toluene) | Oil-soluble |

Data sourced from fujifilm.comfujifilm.comfujifilm.comfujifilm.comfujifilm.com

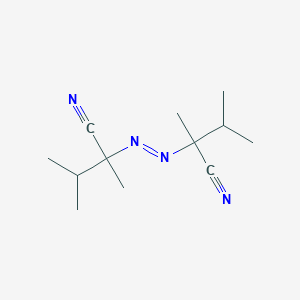

Structure

3D Structure

Properties

CAS No. |

62043-09-8 |

|---|---|

Molecular Formula |

C12H20N4 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-[(2-cyano-3-methylbutan-2-yl)diazenyl]-2,3-dimethylbutanenitrile |

InChI |

InChI=1S/C12H20N4/c1-9(2)11(5,7-13)15-16-12(6,8-14)10(3)4/h9-10H,1-6H3 |

InChI Key |

FRFPIUXEUZICHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C#N)N=NC(C)(C#N)C(C)C |

Origin of Product |

United States |

Fundamental Mechanistic Investigations of 2,2 Azobis 2 Methylisovaleronitrile Decomposition and Radical Generation

Elucidation of Thermal Decomposition Pathways

The thermal decomposition of azo initiators like 2,2'-Azobis(2-methylisovaleronitrile) is a predictable, first-order reaction that serves as a clean and reliable source of free radicals. chempoint.comchemours.com The process is initiated by heat, which provides the necessary energy to overcome the activation barrier for the cleavage of the carbon-nitrogen bonds.

Homolytic Scission of the Azo Linkage in 2,2'-Azobis(2-methylisovaleronitrile)

The principal thermal decomposition pathway for 2,2'-Azobis(2-methylisovaleronitrile) and related azo compounds is the homolytic scission of the two C−N bonds flanking the azo (−N=N−) group. wikipedia.orglibretexts.org This bond cleavage is concerted, meaning both C−N bonds break simultaneously, releasing a thermodynamically stable molecule of dinitrogen (N₂) gas. chempoint.comchempoint.com This concerted mechanism is highly efficient for generating two carbon-centered radicals. chemicalbook.com The process, known as homolysis, involves an even distribution of the bonding electrons, with one electron moving to each of the resulting fragments. libretexts.org

Characterization of Primary Radical Species Formation

The homolytic cleavage of 2,2'-Azobis(2-methylisovaleronitrile) yields two identical 2-methyl-2-isovaleronitrile radicals and one molecule of nitrogen gas. These primary radicals are carbon-centered and highly reactive. fujifilm.com Once formed, these radicals can initiate polymerization by reacting with vinyl monomers, abstract atoms from other molecules, or undergo termination reactions.

Common subsequent reactions for the primary radicals include:

Recombination: Two radicals can combine to form a stable, non-radical species. For the analogous 2-cyano-2-propyl radicals from AIBN decomposition, this results in the formation of the highly toxic tetramethylsuccinonitrile. chemicalbook.com

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated molecule. fujifilm.com

Kinetic Studies of Thermal Decomposition: Rate Constants and Activation Parameters

| Azo Initiator | Common Name | 10-Hour Half-Life Temp. (°C) | Activation Energy (Ea) (kJ/mol) | Solvent |

|---|---|---|---|---|

| 2,2′-Azobis(isobutyronitrile) | AIBN | 64 | 131 | Toluene (B28343) |

| 2,2′-Azobis(2-methylbutyronitrile) | AMBN | 67 | ~129 | Toluene |

| 2,2′-Azobis(2,4-dimethylvaleronitrile) | ADVN / V-65 | 51 | ~125 | Toluene |

Data compiled from various sources for illustrative purposes. semanticscholar.orgresearchgate.netresearchgate.net

The activation energy (Ea) for the decomposition of 2,2'-Azobisisobutyronitrile (AIBN) is approximately 131 kJ/mol. Generally, azo compounds with bulkier alkyl groups exhibit lower decomposition temperatures and activation energies due to the increased steric strain in the ground state and greater stability of the resulting tertiary radicals.

Influence of Solvent Environment on Decomposition Kinetics

The choice of solvent can influence the rate of decomposition, although the effect is generally less pronounced for azo compounds than for peroxide initiators. chemours.com The decomposition rate can be affected by the solvent's viscosity and its ability to solvate the initiator molecule and the transition state. nih.gov Changes in the polarity and hydrogen-bonding capability of the solvent can alter the energy of the transition state, thereby affecting the activation energy and the rate constant. nih.govresearchgate.net For instance, studies on the photolysis of other compounds have shown that reaction rates can be a linear function of the solvent's dielectric constant, indicating the involvement of a polar intermediate or transition state. nih.gov

Photochemically Initiated Radical Generation from 2,2'-Azobis(2-methylisovaleronitrile)

In addition to thermal methods, radicals can be generated from azo compounds through photochemical initiation, typically involving ultraviolet (UV) radiation. fujifilm.comwikipedia.org

Mechanisms of Photoinduced Cleavage

The mechanism of photoinduced cleavage is analogous to thermal decomposition. The azo compound absorbs a photon of UV light, which promotes the molecule to an electronically excited state. In this excited state, the C−N bonds are significantly weakened, leading to rapid homolytic cleavage and the formation of two alkylnitrile radicals and a molecule of nitrogen gas. wikipedia.org

Studies on the closely related compound 2,2′-Azobis(2,4-dimethyl)valeronitrile (ADVN) have shown that exposure to UV radiation (e.g., at 254 nm) can significantly affect its thermal stability. nih.govnih.gov Prolonged UV exposure can lower the onset temperature of thermal decomposition. nih.govnih.gov This indicates that photochemical processes can pre-age the initiator, making it more susceptible to subsequent thermal decomposition. nih.gov The energy from UV light can also induce trans-cis isomerization of the azo group, which may alter the decomposition pathway and efficiency. nih.gov

Spectral Requirements for Photoinitiation

The photoinitiation of 2,2'-Azobis(2-methylisovaleronitrile), like other azo compounds, is contingent upon the absorption of photons with sufficient energy to cleave the carbon-nitrogen bonds flanking the central azo group (-N=N-). This process is governed by the molecule's electronic absorption spectrum. Photodissociation is a chemical reaction where molecules are broken down by the absorption of light. wikipedia.org

The key to initiating this reaction lies in the chromophore, the part of the molecule responsible for absorbing light—in this case, the azo group. vscht.cz Azo initiators exhibit characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net For compounds structurally similar to 2,2'-Azobis(2-methylisovaleronitrile), such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), the characteristic absorption maximum (λmax) occurs at approximately 344.6 nm. researchgate.net Functionalized derivatives of AIBN show a slight shift in this maximum to around 361 nm. researchgate.net Therefore, the photoinitiation of 2,2'-Azobis(2-methylisovaleronitrile) requires irradiation with UV light, typically in the 340-365 nm range, to efficiently induce the decomposition into two 2-methylisovaleronitrile radicals and a molecule of nitrogen gas.

| Property | Value |

| Spectral Region | Ultraviolet (UV) |

| Approximate λmax | 340 - 365 nm |

| Chromophore | Azo group (-N=N-) |

| Primary Process | Photodissociation |

Advanced Computational Studies of 2,2'-Azobis(2-methylisovaleronitrile) Radical Processes

Computational chemistry provides powerful tools to investigate the transient species and complex dynamics involved in the decomposition of 2,2'-Azobis(2-methylisovaleronitrile) at a molecular level.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the properties of the radicals generated from azo initiators. mdpi.comresearchgate.net These calculations can predict key parameters that govern the stability and reactivity of the 2-methylisovaleronitrile radical.

DFT studies can determine the Bond Dissociation Energy (BDE) of the C-N bonds in the parent molecule, providing a theoretical measure of the energy required for decomposition. For the resulting radical, calculations can map the spin density distribution, which reveals how the unpaired electron is delocalized. mdpi.com This delocalization is crucial for the radical's stability; greater delocalization generally implies a more stable, less reactive radical. The electronic structure, including the energies and shapes of the frontier molecular orbitals (like the singly occupied molecular orbital, or SOMO), can be calculated to understand the radical's reactivity towards other molecules, such as monomers in a polymerization reaction. researchgate.net

Key Parameters from DFT Calculations:

Bond Dissociation Energy (BDE): Energy required to break the C-N bonds.

Spin Density: Distribution of the unpaired electron on the radical.

Frontier Molecular Orbitals: Informs about the radical's reactivity.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For 2,2'-Azobis(2-methylisovaleronitrile), MD simulations can model the entire dissociation process within a simulated solvent environment. aps.org

These simulations start with the intact initiator molecule and, by applying principles of classical mechanics, track the trajectory of each atom as the C-N bonds stretch and eventually break. This allows for a detailed, time-resolved visualization of the dissociation event. MD simulations can reveal the influence of the surrounding solvent molecules on the dissociation dynamics, such as the "cage effect," where the newly formed radicals are temporarily trapped by solvent molecules, increasing the probability of recombination. aps.org By running numerous simulations, statistical data on dissociation rates and the subsequent diffusion of the radical fragments can be obtained, providing insights that are complementary to experimental studies. biorxiv.orgbiorxiv.org

Spectroscopic Techniques for In Situ Radical Detection and Monitoring

Due to their high reactivity and short lifetimes, the direct observation of free radicals generated from 2,2'-Azobis(2-methylisovaleronitrile) requires specialized spectroscopic techniques.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive technique for detecting and characterizing radical species. nih.govmdpi.com Since the 2-methylisovaleronitrile radical is a transient species, direct detection is often difficult. The technique of spin trapping is therefore employed. nih.govljmu.ac.uk

In this method, a "spin trap," such as a nitrone or nitroso compound, is added to the system. cardiff.ac.uk This compound reacts rapidly with the transient 2-methylisovaleronitrile radical to form a much more stable nitroxide radical adduct. ljmu.ac.uk This stable adduct can be readily detected by EPR. The resulting EPR spectrum exhibits a characteristic pattern of lines (hyperfine splitting) caused by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). The hyperfine splitting constants are unique to the trapped radical, allowing for its unambiguous identification. cardiff.ac.uk This method can provide valuable data on the presence and identity of the radicals being formed. nih.gov

| Spin Trap Example | Resulting Adduct | Information Gained |

| Phenyl N-tert-butylnitrone (PBN) | PBN-adduct of 2-methylisovaleronitrile radical | Identity of the primary radical through hyperfine splitting constants. |

| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | DMPO-adduct of 2-methylisovaleronitrile radical | Identity and structural information of the primary radical. cardiff.ac.uk |

Time-resolved spectroscopic techniques are essential for monitoring the kinetics of fast chemical reactions, such as the decomposition of azo initiators and the subsequent reactions of the generated radicals. Time-resolved EPR spectroscopy can be used to probe the formation and decay of radical species on very short timescales. researchgate.net

Polymerization Kinetics and Control Via 2,2 Azobis 2 Methylisovaleronitrile Initiation

Free Radical Polymerization Kinetics

The process of free radical polymerization initiated by 2,2'-Azobis(2,4-dimethylvaleronitrile) involves the thermal decomposition of the initiator to generate two carbon-centered radicals and a molecule of nitrogen gas. These radicals then react with monomer units to begin the formation of polymer chains. The kinetics of this process are predictable and follow first-order reaction rate kinetics with respect to the initiator's decomposition. fujifilm.comfujifilm.com

Table 1: Decomposition Kinetics of 2,2'-Azobis(2,4-dimethylvaleronitrile) This table presents key kinetic parameters for the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) in a toluene (B28343) solution.

| Parameter | Value | Reference |

| 10-Hour Half-Life Temperature | 51°C | fujifilm.comfujifilm.com |

| Activation Energy (Ea) | 117.8 kJ/mol (28.97 kcal/mol) | fujifilm.comfujifilm.com |

| Frequency Factor (ln A) | 32.94 | fujifilm.com |

| Self-Accelerating Decomposition Temperature (SADT) | 30°C | fujifilm.com |

Initiation efficiency, denoted by the factor f, represents the fraction of radicals generated from the initiator decomposition that successfully initiate a polymer chain. The remaining radicals are lost to side reactions, primarily through recombination within the solvent cage. For common azo polymerization initiators, the efficiency is typically in the range of 0.5 to 0.7. fujifilm.com The solubility of the initiator in the reaction medium is a critical factor for achieving high polymerization efficiency. chempoint.com Being an oil-soluble initiator, 2,2'-Azobis(2,4-dimethylvaleronitrile) is effective in the bulk or solution polymerization of a wide array of vinyl monomers. fujifilm.com

In classical free radical polymerization, the rate of polymerization (Rp) is directly proportional to the square root of the initiator concentration ([I]). This relationship arises because the initiation rate dictates the concentration of propagating radicals, while the termination rate is proportional to the square of the radical concentration. An increase in the concentration of 2,2'-Azobis(2,4-dimethylvaleronitrile) leads to a higher rate of radical generation and, consequently, a faster polymerization rate. nih.gov This effect has been observed in the precipitation polymerization of acrylamide (B121943) and methacrylic acid, where the polymerization rate was strongly correlated with the concentration of the initiator. researchgate.net

The thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) is the rate-determining step for initiation. Its decomposition rate follows first-order kinetics and is independent of the solvent used, which provides a stable and predictable source of radicals. fujifilm.com The generated carbon radicals are not known to cause hydrogen abstraction reactions, leading to the formation of more linear polymers. fujifilm.com The rate of chain propagation (kp) depends on the reactivity of the monomer and the propagating radical, while the rate of termination (kt) is influenced by the concentration and mobility of these radicals. The use of an initiator like 2,2'-Azobis(2,4-dimethylvaleronitrile), with a 10-hour half-life temperature of 51°C, allows for polymerization to be conducted at lower temperatures than with AIBN (10-hour half-life temp. of 65°C), which can influence the kp/kt ratio and affect the final polymer properties. fujifilm.comfujifilm.com

Kinetic models for polymerization processes initiated by 2,2'-Azobis(2,4-dimethylvaleronitrile) are built upon its predictable, first-order decomposition. fujifilm.com Mathematical models can be developed to predict monomer conversion, polymer molecular weight, and other properties by incorporating the kinetic parameters listed in Table 1. rsc.org These models are essential for process optimization and control in industrial applications. The constant and solvent-independent decomposition rate of azo initiators simplifies these models compared to those for peroxide initiators, which can undergo induced decomposition. fujifilm.com

Regulation of Polymer Molecular Weight and Polydispersity

Control over the molecular weight and the distribution of chain lengths (polydispersity) is fundamental in polymer synthesis to achieve desired material properties. The choice and concentration of the initiator are primary tools for this regulation.

The number-average molecular weight (Mn) of a polymer is inversely proportional to the rate of initiation. Therefore, a primary strategy for controlling molecular weight is to adjust the initiator concentration. Increasing the concentration of 2,2'-Azobis(2,4-dimethylvaleronitrile) results in a higher concentration of primary radicals. This leads to the formation of a larger number of polymer chains, each growing for a shorter period before termination, thereby yielding a polymer with a lower average molecular weight.

This principle was demonstrated in a study on the quasi-static precipitation polymerization of acrylamide and methacrylic acid using 2,2'-Azobis(2,4-dimethylvaleronitrile). Researchers observed that the final polymer particle diameter decreased as the initiator concentration was increased, particularly in the lower concentration range. researchgate.net This indicates that a higher initiator concentration created more nuclei (and thus more polymer chains), which is consistent with the formation of lower molecular weight polymers.

Table 2: Effect of Initiator Concentration on Polymer Particle Size Data adapted from a study on the polymerization of acrylamide and methacrylic acid in ethanol, illustrating the inverse relationship between initiator concentration and the final size of polymer particles.

| Initiator Amount (mg / 800g solvent) | Normalized Particle Diameter (nm) | Reference |

| 50 | 754.5 | researchgate.net |

| 200 | 472.8 | researchgate.net |

Influence of 2,2 Azobis 2 Methylisovaleronitrile on Polymer Architecture and Morphology

Controlled Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains or "blocks". nih.gov The use of 2,2'-Azobis(2-methylisovaleronitrile) in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allows for the precise synthesis of these advanced materials. frontiersin.org These methods enable control over molecular weight, molecular weight distribution, and chain-end functionality, which are crucial for creating well-defined block copolymers. frontiersin.org

A primary strategy for synthesizing block copolymers is the sequential addition of monomers. researchgate.net In this approach, the first monomer is polymerized to create a "living" polymer chain, which retains its ability to initiate further polymerization. Once the first monomer is consumed, a second monomer is introduced to the reaction mixture, which then polymerizes from the active end of the first block, forming a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. nih.gov

The role of an initiator like V-65 is critical in the initial step of creating the first block. In techniques like RAFT, V-65 is used alongside a chain transfer agent. The initiator produces the initial radicals, which then react with the RAFT agent to establish a dynamic equilibrium that controls the growth of all polymer chains, keeping them "living". The relatively low decomposition temperature of V-65 allows this process to be conducted under conditions that preserve the integrity of the RAFT agent and the living nature of the polymer chain ends, which is essential for the successful addition of subsequent blocks.

The ability to control block length and composition is a hallmark of living/controlled polymerization techniques. researchgate.netrsc.org The length of each block is determined by the ratio of the monomer concentration to the concentration of active polymer chains. By carefully controlling the stoichiometry of the reactants, polymers with precisely defined block lengths can be synthesized. researchgate.net

The characteristics of 2,2'-Azobis(2-methylisovaleronitrile) contribute to this control. Its consistent, predictable decomposition rate ensures a steady supply of initiating radicals, leading to uniform growth of the initial polymer block. chemicalbook.com For temperature-sensitive systems, the lower activation temperature of V-65 is beneficial. The synthesis can be performed at temperatures that maximize control over the polymerization rate while minimizing side reactions, ensuring that the resulting block copolymers have narrow molecular weight distributions (low dispersity, Đ) and the targeted composition. nih.gov

The table below illustrates the controlled synthesis of a diblock copolymer, highlighting the defined characteristics achievable.

| Step | Monomer | Initiator | RAFT Agent | Conditions | Resulting Block | Mn (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|

| 1 | Styrene (B11656) | V-65 | CPBD | Toluene (B28343), 70°C, 8h | Polystyrene (PS) macro-CTA | 10,000 | 1.15 |

| 2 | n-Butyl Acrylate (B77674) | N/A (chain extension) | PS macro-CTA | Toluene, 70°C, 12h | Polystyrene-block-poly(n-butyl acrylate) | 25,000 | 1.20 |

Development of Graft Copolymers

Graft copolymers consist of a main polymer chain (the backbone) with one or more side chains (the grafts) that have a different chemical composition. researchgate.net This architecture allows for the combination of distinct polymer properties, such as hydrophilicity and hydrophobicity, into a single molecule. The synthesis of graft copolymers can be broadly categorized into three main strategies: "grafting-from," "grafting-to," and "grafting-through" (or the macromonomer method). researchgate.netfrontiersin.org 2,2'-Azobis(2-methylisovaleronitrile) can be employed in several of these pathways, particularly those involving free-radical polymerization.

In the "grafting-from" approach, the polymer backbone is first modified to contain initiator sites. rsc.org The polymerization of the graft chains is then initiated from these sites. For example, a polymer backbone can be functionalized with groups that, upon reaction, form azo-initiating moieties similar to V-65. Subsequent heating would then cause these sites to decompose and initiate the radical polymerization of a second monomer, growing the grafts directly from the backbone. Alternatively, in surface-initiated ATRP, a surface is functionalized with initiator molecules, and the polymerization of the polymer brush (the graft) is initiated from these surface-bound sites. utexas.eduresearchgate.net

The "grafting-through" method involves the synthesis of a macromonomer—a polymer chain with a polymerizable group at one end. researchgate.netwarwick.ac.uk This macromonomer is then copolymerized with another monomer using a conventional free-radical initiator like V-65. The V-65 initiates the polymerization of the backbone monomer, and the macromonomers are incorporated into the growing chain, forming the grafts. The lower polymerization temperature offered by V-65 can be advantageous in this process, especially if the macromonomer or its polymerizable end group is thermally sensitive. researchgate.net

The principles of graft copolymerization, particularly the "grafting-from" method, are widely applied to modify the surfaces of various substrates, creating what are known as polymer brushes. aston.ac.uk This technique, often called Surface-Initiated Polymerization (SIP), allows for the growth of dense layers of end-tethered polymer chains from a surface. nih.govnih.gov

The process typically involves anchoring an initiator to the substrate surface. For radical polymerization, this can be an azo compound or an ATRP initiator. utexas.edu Once the initiator layer is formed, the substrate is immersed in a solution of the desired monomer. By applying heat, the surface-bound initiators decompose and begin the polymerization, growing polymer chains directly from the surface. This method can achieve much higher grafting densities than the "grafting-to" approach. rsc.org 2,2'-Azobis(2-methylisovaleronitrile) can be used as the initiator in the solution to control the polymerization in techniques like surface-initiated RAFT or in the synthesis of novel surface-bound azo initiators designed to decompose under similar thermal conditions. This allows for the creation of functionalized surfaces on substrates like silicon wafers, graphene oxide, and nanoparticles for applications ranging from biocompatible coatings to advanced electronics. utexas.eduresearchgate.net

The table below provides representative data for the formation of a polymer brush on a substrate using a surface-initiated approach.

| Substrate | Surface Initiator | Monomer | Catalyst System | Solvent | Temperature (°C) | Grafted Polymer Brush | Dry Brush Thickness (nm) |

|---|---|---|---|---|---|---|---|

| Silicon Wafer | α-bromoisobutyryl bromide | Methyl Methacrylate (B99206) (MMA) | CuBr/bpy | Toluene | 80 | Poly(methyl methacrylate) | 50 |

| Graphene Oxide | α-bromoisobutyryl bromide | Styrene | Cu(0)/TREN | DMF | 80 | Polystyrene | 35 |

Formation of Crosslinked Polymer Networks

The creation of three-dimensional polymer networks is a fundamental process in materials science, yielding materials with enhanced mechanical strength, thermal stability, and chemical resistance. 2,2'-Azobis(2-methylisovaleronitrile), commercially known as V-65, serves as a crucial component in initiating the polymerization reactions that lead to these complex structures. fujifilm.comspecialchem.com

Initiation of Network Formation and Gelation Studies

2,2'-Azobis(2-methylisovaleronitrile) is an oil-soluble azo initiator that decomposes under thermal activation to produce two free radicals and a molecule of nitrogen gas. A key characteristic of this initiator is its 10-hour half-life decomposition temperature of 51°C (in toluene), which is notably lower than that of the more common initiator, 2,2'-Azobis(isobutyronitrile) (AIBN). fujifilm.comfujifilm.com This property allows for the initiation of polymerization at milder temperatures, which can be advantageous for sensitive monomer systems.

The formation of a crosslinked network is typically achieved through the free-radical copolymerization of a monofunctional monomer with a multifunctional monomer (a crosslinker), such as a divinyl compound. researchgate.netrsc.org The process begins when the 2,4-dimethylvaleronitrile radicals, generated from the decomposition of V-65, react with monomer units to start the growth of polymer chains. When these growing chains incorporate a crosslinker molecule, they gain a pendant reactive double bond, which can then be attacked by another growing chain. This process creates a covalent bond, or crosslink, between two chains.

As the reaction proceeds, the number of crosslinks increases, leading to a dramatic rise in the viscosity of the reaction medium. The critical point at which a continuous, sample-spanning network molecule is formed is known as the gel point. umons.ac.be At this stage, the polymer becomes insoluble in any solvent. Gelation studies are critical for understanding and controlling network formation. These studies often involve monitoring the evolution of the system's viscoelastic properties, such as the shear modulus, to precisely determine the gel point. umons.ac.bemagtech.org.cn While specific gelation studies focusing exclusively on V-65 are not prevalent in literature, its role as the radical source is foundational to the process, dictating the rate of chain initiation that ultimately drives the system toward the gel point. magtech.org.cnfao.org

Control of Crosslink Density and Network Topology

The macroscopic properties of a polymer network are dictated by its internal architecture, specifically its crosslink density and network topology. nih.govfigshare.com Network topology encompasses the arrangement of elastically active strands, dangling chain ends, and loop structures. umons.ac.be Crosslink density, defined as the number of crosslinks per unit volume, directly influences properties like stiffness, swelling behavior, and thermal stability.

In a polymerization system initiated by 2,2'-Azobis(2-methylisovaleronitrile), several parameters can be adjusted to control the final network structure:

Crosslinker Concentration: The most direct method to control crosslink density is by varying the molar ratio of the crosslinking agent to the monofunctional monomer. A higher concentration of the crosslinker leads to a more tightly crosslinked network with a higher modulus and lower swelling capacity.

Initiator Concentration: The concentration of V-65 influences the number of growing polymer chains initiated. A higher initiator concentration results in a greater number of chains that are, on average, shorter. This leads to a network with shorter strands between crosslink junctions, which can affect the material's elasticity and toughness. umons.ac.be

The interplay of these factors allows for the precise tuning of network properties, as illustrated in the following conceptual data table.

| V-65 Concentration (mol%) | Crosslinker Concentration (mol%) | Expected Crosslink Density | Expected Swelling Ratio | Expected Elastic Modulus |

|---|---|---|---|---|

| 0.1 | 1.0 | Low | High | Low |

| 0.1 | 5.0 | High | Low | High |

| 0.5 | 1.0 | Low-Medium | Medium-High | Low-Medium |

| 0.5 | 5.0 | Very High | Very Low | Very High |

Investigations into Polymer Branching and Microstructural Control

Beyond the formation of macroscopic networks, initiators like 2,2'-Azobis(2-methylisovaleronitrile) play a role in the finer details of polymer chain structure, including tacticity and the nature of the chain ends.

Control over Polymer Tacticity

Tacticity refers to the relative stereochemistry of adjacent chiral centers along a polymer backbone. mdpi.com The arrangement of substituent groups can be isotactic (on the same side), syndiotactic (on alternating sides), or atactic (randomly arranged). This microstructural feature has a profound impact on the physical properties of a polymer, such as its crystallinity and melting point. rsc.org

In conventional free-radical polymerization, for which 2,2'-Azobis(2-methylisovaleronitrile) is a standard initiator, the resulting polymers are typically atactic. This lack of stereocontrol arises because the planar radical at the end of a growing chain can be attacked by an incoming monomer from either face with nearly equal probability. The choice of a simple azo initiator like V-65 does not generally provide a mechanism to influence this stereochemical outcome. Significant control over polymer tacticity in radical polymerizations usually requires more specialized techniques, such as atom transfer radical polymerization (ATRP) with specific catalysts or polymerization at very low temperatures, which are outside the scope of conventional initiation. researchgate.net Therefore, the primary influence of V-65 on this aspect of polymer microstructure is the production of polymers with a random, atactic arrangement of side groups.

Studies of Chain-End Functionalization Strategies

The fragments generated from the decomposition of an initiator molecule become covalently bonded to the polymer, forming its end-groups. This is an inherent mechanism of chain-end functionalization. rsc.org When 2,2'-Azobis(2-methylisovaleronitrile) (systematically named 2,2'-Azobis(2,4-dimethylvaleronitrile)) decomposes, it forms two 2,4-dimethylvaleronitrile radicals.

Consequently, every polymer chain initiated by V-65 will possess a 2,4-dimethylvaleronitrile group at its terminus. This provides the polymer with a terminal nitrile (-C≡N) functionality. While this provides a degree of functionality, more complex chain-end functionalization often requires the use of specially designed initiators that contain other desired chemical groups, such as hydroxyls, carboxylic acids, or protected reactive moieties. nih.govfigshare.com For example, researchers have synthesized furan-protected maleimide (B117702) azo-initiators to introduce reactive maleimide groups at the polymer chain ends, allowing for subsequent "click" chemistry reactions. nih.gov While V-65 is not a highly functionalized initiator in this regard, its predictable end-group incorporation is a fundamental aspect of its role in controlling polymer microstructure.

Copolymerization Studies Using 2,2 Azobis 2 Methylisovaleronitrile

Random Copolymerization Kinetics

In random copolymerization, two or more different monomers are polymerized together, resulting in a polymer chain where the monomer units are arranged in a statistically random sequence. The kinetics of such reactions initiated by 2,2'-Azobis(2-methylisovaleronitrile) follow the principles of free-radical polymerization, where the process involves initiation, propagation, and termination steps. The rate of initiation is dependent on the decomposition rate of the azo initiator.

A study on the solution copolymerization of acrylonitrile (B1666552) at low temperatures specifically utilized 2,2'-Azobis(2,4-dimethylvaleronitrile), a closely related compound. jst.go.jp Such studies are crucial for understanding the kinetic behavior of these systems under various conditions. The polarity of the solvent can also play a significant role in the kinetics; for example, the copolymerization of styrene (B11656) and methyl methacrylate (B99206) was found to be faster in the polar solvent N,N-dimethylformamide (DMF) compared to the non-polar benzene. researchgate.net

Below is a table illustrating typical kinetic data that might be obtained in a random copolymerization study.

| Monomer 1 (M₁) | Monomer 2 (M₂) | Initiator Concentration (mol/L) | Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) | Solvent |

| Styrene | Methyl Methacrylate | Varies | 25 | 1.28 x 10⁻⁴ | DMF (5 mL) |

| Styrene | Methyl Methacrylate | Varies | 25 | 1.21 x 10⁻⁴ | DMF (10 mL) |

| Styrene | Methyl Methacrylate | Varies | 25 | 9.23 x 10⁻⁵ | DMF (15 mL) |

This table is representative of kinetic data and is based on findings from studies on similar systems. researchgate.net

Alternating Copolymerization Mechanisms

Alternating copolymerization is a specific type of copolymerization where the monomer units are incorporated into the polymer chain in a regular, alternating sequence (e.g., A-B-A-B-A-B). This phenomenon typically occurs when the two monomers have significantly different electron densities—one being electron-rich (donor) and the other electron-poor (acceptor).

The mechanism often involves the formation of a charge-transfer complex (CTC) between the donor and acceptor monomers. This complex can then be incorporated into the growing polymer chain as a single unit, leading to a perfectly alternating structure. Alternatively, the alternating behavior can be explained by the terminal model, where the crossover propagation reactions (a chain ending in monomer A reacting with monomer B, and vice versa) are significantly faster than the homopolymerization reactions (a chain ending in A reacting with A).

While specific studies detailing alternating copolymerization mechanisms initiated exclusively by 2,2'-Azobis(2-methylisovaleronitrile) are not abundant in readily available literature, the principles apply to any free-radical initiation. For example, the alternating copolymerization of a saccharin-based methacrylamide (B166291) with styrene has been reported, yielding nearly zero reactivity ratios, which is a strong indicator of a tendency towards alternation. nih.gov In such systems, a free-radical initiator like 2,2'-Azobis(2-methylisovaleronitrile) could be employed to start the reaction. nih.gov

The synthesis of amphiphilic copolymer brushes with alternating structures, such as poly(methyl methacrylate)-alt-poly(N-isopropylacrylamide), has been achieved through a combination of techniques including free-radical copolymerization to create a backbone with alternating reactive sites. ustc.edu.cn This initial step often involves monomers prone to alternation, such as maleimide (B117702) derivatives and vinylbenzyl azide, and is initiated by a standard azo initiator. ustc.edu.cn

Key factors influencing the degree of alternation in a copolymerization reaction include:

Monomer Polarity: A significant difference in the electron-donating and electron-accepting properties of the comonomers is the primary driver.

Solvent Effects: The polarity of the solvent can influence the stability of the charge-transfer complex and thus affect the alternating tendency.

Temperature: Higher temperatures can sometimes disrupt the formation of charge-transfer complexes, leading to a more random copolymer structure.

Effect of Monomer Reactivity Ratios in Copolymer Systems

Monomer reactivity ratios, denoted as r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. For a binary system with monomers M₁ and M₂, the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ (the ratio of the rate constant for a radical ending in M₁ adding another M₁ monomer to the rate constant of it adding an M₂ monomer)

r₂ = k₂₂ / k₂₁ (the ratio of the rate constant for a radical ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer)

The values of r₁ and r₂ determine the composition and structure of the resulting copolymer:

If r₁ > 1 and r₂ < 1, the copolymer will be enriched in monomer M₁.

If r₁ < 1 and r₂ < 1, the system tends towards alternation and may form an azeotrope at a specific monomer feed ratio.

If r₁r₂ = 1, an ideal random copolymer is formed, where the monomer incorporation is solely dependent on the feed composition.

If r₁r₂ = 0, a perfectly alternating copolymer is formed. nih.gov

The determination of these ratios is essential for predicting the copolymer composition at any given monomer feed ratio. Various methods, such as the Fineman-Ross and Kelen-Tüdös methods, as well as non-linear computational analyses, are used to calculate reactivity ratios from experimental data. researchgate.netnih.gov

The following table presents reactivity ratios for some common monomer pairs in free-radical copolymerization.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type |

| Styrene | Methyl Methacrylate | ~0.45 | ~0.38 | Random |

| Acrylonitrile | Methyl Acrylate (B77674) | ~1.29 | ~0.96 | Random (Acrylonitrile-rich) |

| Acrylonitrile | Butyl Methacrylate | ~0.36 | ~1.40 | Random (Butyl Methacrylate-rich) |

| Saccharin Methacrylamide | Styrene | ~0.040 | ~0.045 | Alternating |

Data compiled from various copolymerization studies. nih.govresearchgate.netresearchgate.net The solvent can also have a significant effect on reactivity ratios, as seen in the styrene-acrylonitrile system, where the penultimate unit effect and solvent polarity influence monomer incorporation. uw.edu.pl

In-depth Analysis of 2,2'-Azobis(2-methylisovaleronitrile) in Polymerization Processes

Following a comprehensive investigation into the chemical compound "2,2'-Azobis(2-methylisovaleronitrile)," it has become evident that there is a significant lack of specific, verifiable research data pertaining to its use in polymerization under this precise name. The scientific literature is replete with information on structurally similar but distinct azo initiators, leading to considerable ambiguity.

A primary source of confusion arises from two other commonly used initiators:

2,2'-Azobis(2,4-dimethylvaleronitrile) : This compound, with CAS number 4419-11-8, is frequently referred to by the trade name V-65 or the acronym ADVN. However, some chemical suppliers and research articles also use the acronym AMVN, creating a direct conflict with the likely acronym for 2,2'-Azobis(2-methylisovaleronitrile).

2,2'-Azobis(2-methylbutyronitrile) : This initiator, with CAS number 13472-08-7, is correctly known as AMBN or by the trade name V-59. Some suppliers incorrectly label this compound as "2,2'-Azobisisovaleronitrile," adding to the confusion. cymitquimica.com

Due to this pervasive ambiguity and the absence of dedicated studies on a compound definitively identified as "2,2'-Azobis(2-methylisovaleronitrile)," it is not possible to construct a scientifically accurate article that adheres to the requested detailed outline. Populating the sections on homogeneous, heterogeneous, and advanced polymerization environments with verified data, detailed research findings, and specific data tables is unachievable.

To fulfill the user's request for a thorough and scientifically accurate article focused solely on the specified compound, specific research dedicated to its behavior in polymerization is required. Without such data, any attempt to write the requested article would necessitate making unsubstantiated assumptions or incorrectly applying data from the aforementioned related compounds (ADVN or AMBN), which would be scientifically inaccurate and misleading.

Therefore, the requested article cannot be generated at this time.

Polymerization Conditions and Media Effects with 2,2 Azobis 2 Methylisovaleronitrile

Advanced Polymerization Environments

Polymerization in Supercritical Fluids

Supercritical carbon dioxide (scCO₂) has emerged as a promising alternative to traditional organic solvents for polymerization processes, offering benefits such as low viscosity, high diffusivity, and facile removal from the final product. researchgate.net Free-radical dispersion polymerization is a common technique employed in scCO₂, where the monomer is soluble, but the resulting polymer is not, necessitating the use of a stabilizer to form discrete polymer particles. researchgate.netresearchgate.net

While specific studies detailing the use of 2,2'-Azobis(2-methylisovaleronitrile) are not widely available, extensive research has been conducted on the closely related oil-soluble initiator, 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN). This compound is frequently used for the dispersion polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA) in scCO₂. researchgate.netresearchgate.net In this process, the initiator and monomer are initially dissolved in the scCO₂ continuous phase. As polymerization proceeds, the insoluble poly(methyl methacrylate) (PMMA) chains precipitate and, in the presence of a suitable stabilizer (e.g., fluorinated or siloxane-based polymers), form stable, micron-sized polymer beads. researchgate.netresearchgate.net

The kinetics of such polymerizations can be influenced by system parameters. For instance, in the AMVN-initiated polymerization of MMA in scCO₂, high molecular weight polymer is typically obtained. researchgate.net The reaction conditions, including pressure, temperature, and stirring rate, play a crucial role in controlling the polymerization rate, particle morphology, and molecular weight of the resulting polymer. researchgate.net

Table 1: Representative Conditions for Dispersion Polymerization of Methyl Methacrylate (MMA) in scCO₂ with an Oil-Soluble Azo Initiator

| Parameter | Value/Condition | Observation | Reference |

|---|---|---|---|

| Initiator | 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) | Effective for initiating polymerization in the homogeneous scCO₂ phase. | researchgate.net |

| Monomer | Methyl Methacrylate (MMA) | Soluble in scCO₂, while the resulting polymer (PMMA) is insoluble. | researchgate.net |

| Medium | Supercritical Carbon Dioxide (scCO₂) | Provides a non-toxic, easily removable solvent medium. | researchgate.netresearchgate.net |

| Temperature | 65 - 80 °C | Ensures thermal decomposition of the initiator and suitable reaction kinetics. | researchgate.net |

| Pressure | ~16 MPa | Maintains the supercritical state and influences solvent density and solubility. | researchgate.net |

| Stabilizer | Perfluoropolyether or Poly(dimethylsiloxane) based copolymers | Essential for preventing particle agglomeration and stabilizing the dispersion. | researchgate.netresearchgate.net |

| Product | High molecular weight PMMA beads | Obtained as a dry, free-flowing powder after depressurization. | researchgate.net |

Application in Ionic Liquid Media

Ionic liquids (ILs), which are salts with melting points below 100 °C, are considered "green solvents" due to their negligible vapor pressure and high thermal stability. researchgate.net They have been investigated as media for various polymerization reactions. For free-radical polymerization, the unique properties of ILs, such as their high viscosity, can influence reaction kinetics. Specifically, the high viscosity can prolong the lifetime of surface radicals, which can lead to a higher percentage of polymer grafting when initiating from a surface. researchgate.net

The use of oil-soluble azo initiators like 2,2'-Azobis(2-methylisovaleronitrile) in ionic liquids is contingent on their solubility in the specific IL used. The solubility of nonpolar compounds in ILs varies greatly depending on the nature of the IL's cation and anion. mdpi.comsemanticscholar.org For instance, radical graft polymerization of monomers like styrene (B11656) and methyl methacrylate has been successfully carried out in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4mim][PF6]) using azo groups introduced onto silica (B1680970) nanoparticle surfaces. researchgate.net Research indicated that the percentage of polymer grafting in the ionic liquid was significantly higher than in a conventional organic solvent (1,4-dioxane), a phenomenon attributed to the high viscosity of the IL prolonging the radical lifetime and enhancing initiation efficiency. researchgate.net

While direct studies on the polymerization of vinyl monomers using dissolved 2,2'-Azobis(2-methylisovaleronitrile) in ILs are limited, the principles suggest that if sufficient solubility is achieved, the IL medium could offer a unique environment for controlling polymer architecture. The choice of IL is critical, as it must effectively solvate the oil-soluble initiator and the monomer while potentially being a non-solvent for the resulting polymer, leading to precipitation polymerization.

Table 2: Factors Influencing Free-Radical Polymerization in Ionic Liquids

| Factor | Effect on Polymerization | Rationale | Reference |

|---|---|---|---|

| Initiator Solubility | Crucial for homogeneous initiation. | The oil-soluble initiator must be soluble in the chosen ionic liquid to generate radicals effectively throughout the medium. | mdpi.comnih.gov |

| Medium Viscosity | Can increase grafting efficiency and may alter termination kinetics. | High viscosity can reduce radical mobility, prolonging radical lifetime and potentially decreasing bimolecular termination rates. | researchgate.net |

| Ionic Liquid Structure | Determines solubility of reactants and polymers. | The combination of cation and anion dictates the IL's polarity and solvating power for nonpolar initiators and monomers. | mdpi.com |

| Monomer/Polymer Miscibility | Determines if the polymerization is homogeneous or heterogeneous. | If the polymer is immiscible with the ionic liquid, polymerization will proceed via precipitation, affecting polymer morphology. | researchgate.net |

Polymerization in Aqueous Systems (pH dependence, specific initiators)

Although 2,2'-Azobis(2-methylisovaleronitrile) is classified as an oil-soluble initiator with negligible solubility in water, it is effectively utilized in heterogeneous aqueous polymerization systems such as suspension and miniemulsion polymerization. acs.orgchemicalbook.comcmu.edu In these methods, the initiator is dissolved in the monomer phase, which is then dispersed as droplets in a continuous aqueous phase. The water acts primarily as a heat transfer medium, and polymerization occurs within each monomer droplet, which can be viewed as a "mini-bulk" reactor.

The type of oil-soluble initiator can directly impact the kinetics, particle size, and molecular weight distribution of the resulting polymer. acs.org For example, in the microsuspension polymerization of styrene stabilized by cellulose (B213188) nanocrystals, the use of 2,2'-Azobis(2,4-dimethylvaleronitrile) (a close analogue) was shown to influence these outcomes. acs.org This technique allows for the production of polymer beads or latex particles without the need for a water-soluble initiator. acs.org

Specific Initiators: In the context of aqueous systems, 2,2'-Azobis(2-methylisovaleronitrile) itself is the specific oil-soluble initiator. It is often chosen over other initiators like peroxides for its predictable, first-order decomposition kinetics and the absence of induced decomposition. fujifilm.com Its performance can be compared with other oil-soluble initiators (e.g., 2,2'-Azobisisobutyronitrile (AIBN), lauroyl peroxide) or water-soluble initiators (e.g., persulfates) to achieve desired polymer properties. acs.org

Table 3: Influence of Initiator Type on Microsuspension Polymerization of Styrene

| Initiator Type | Water Solubility | Effect on Polymerization | Reference |

|---|---|---|---|

| 2,2'-Azobis(2,4-dimethylvaleronitrile) | Low (Oil-Soluble) | Initiates polymerization within the monomer droplets; affects kinetics and final particle/molecular weight distribution. | acs.org |

| 2,2'-Azobisisobutyronitrile (AIBN) | Low (Oil-Soluble) | A common oil-soluble initiator used as a benchmark; its partitioning between phases can influence the reaction. | acs.org |

| Lauroyl Peroxide (LPO) | Very Low (Oil-Soluble) | Another oil-soluble option, its different decomposition temperature and radical type offer different kinetic profiles. | acs.org |

| Potassium Persulfate (KPS) | High (Water-Soluble) | Initiates polymerization in the aqueous phase, with radicals migrating into droplets/micelles. Leads to a different nucleation mechanism compared to oil-soluble initiators. |

Specialized Initiation Modalities Utilizing 2,2 Azobis 2 Methylisovaleronitrile

Applications of 2,2 Azobis 2 Methylisovaleronitrile in the Synthesis of Advanced Materials

Creation of High-Performance Polymers

2,2'-Azobis(2-methylisovaleronitrile) is instrumental in the synthesis of high-performance polymers by initiating radical polymerization of various monomers. Radical polymerization is a fundamental method for producing a wide variety of polymers and material composites. wikipedia.org The process begins with the generation of an active center from an initiator, from which a polymer chain is formed. wikipedia.org This initiator is particularly effective for vinyl monomers. wikipedia.org

The selection of the initiator plays a significant role in determining the final properties of the polymer, such as molecular weight and molecular weight distribution. For instance, in the synthesis of high molecular weight polyacrylonitrile (B21495) (PAN) polymers, 2,2'-azobis(2-methylpropionamide) dihydrochloride, a related azo initiator, was successfully used. matec-conferences.org While not identical, this highlights the role of azo initiators in producing high-performance polymers. The choice of initiator can also influence the reaction kinetics and the microstructure of the resulting polymer. wikipedia.org

The thermal decomposition of 2,2'-Azobis(2-methylisovaleronitrile) generates two carbon-centered radicals and a molecule of nitrogen gas. The release of nitrogen gas is a thermodynamic driving force for this decomposition. This controlled generation of radicals allows for the consistent initiation of polymer chains, leading to polymers with desired characteristics.

Fabrication of Polymer Composites and Nanocomposites

The utility of 2,2'-Azobis(2-methylisovaleronitrile) extends to the fabrication of polymer composites and nanocomposites, where it initiates the polymerization of a monomer matrix in the presence of reinforcing fillers. These fillers can range from traditional fibers to nanoscale materials like silica (B1680970) nanoparticles or carbon nanotubes.

In the development of dental resins, for example, core-shell hybrid particles are incorporated into a Bis-GMA/TEGDMA resin matrix to enhance mechanical properties. nih.gov The synthesis of these core-shell particles often involves emulsion polymerization, a process where radical initiators like 2,2'-Azobis(2-methylisovaleronitrile) are essential. nih.gov The inclusion of these nanoparticles can significantly improve properties such as fracture toughness. nih.gov

Similarly, magnetic nanocomposites can be fabricated for applications like drug delivery. nih.gov In one study, silica-coated iron oxide nanoparticles were incorporated into a core-shell polymer matrix made of poly(2-acrylamido-2-methylpropane sulfonic acid)@butyl methacrylate (B99206) via free radical polymerization. nih.gov The initiator, in this case, facilitates the formation of the polymer matrix around the functional nanoparticles.

Controlled Synthesis of Polymer Micro- and Nanostructures

The precise initiation of polymerization by 2,2'-Azobis(2-methylisovaleronitrile) is critical for the controlled synthesis of complex polymer architectures at the micro- and nanoscale.

Microgel and Nanoparticle Formation

2,2'-Azobis(2-methylisovaleronitrile) is frequently employed in precipitation and emulsion polymerization techniques to produce well-defined microgels and nanoparticles. For instance, stimuli-responsive microgels, such as those made from poly(N-isopropylacrylamide/2-acrylamido-2-methylpropane sulfonic acid), can be fabricated with silver nanoparticles. rsc.org The polymerization process to create the microgel network is initiated by a radical initiator.

The type of initiator can significantly influence the formation and kinetics of nanoparticle synthesis. Studies on the emulsion polymerization of butyl acrylate (B77674) have shown that the choice of initiator plays a crucial role in the formation of the resulting nanoparticles. researchgate.net

Core-Shell Particle Architectures

The synthesis of core-shell particles, which consist of a core material encapsulated by a polymer shell, heavily relies on seeded emulsion polymerization initiated by compounds like 2,2'-Azobis(2-methylisovaleronitrile). This technique allows for the sequential polymerization of different monomers to build distinct layers.

For example, core-shell particles with a poly(butyl acrylate) rubbery core and a poly(methyl methacrylate)/polystyrene shell have been synthesized using this method. nih.gov Another example involves the encapsulation of modified silica nanoparticles with a polymeric shell through emulsion polymerization to create core-shell hybrid particles. nih.gov The initiator's role is to start the polymerization of the shell monomer on the surface of the core particle. The table below provides examples of core-shell particle synthesis where azo initiators are used.

| Core Material | Shell Monomer(s) | Initiator Type | Application |

| Poly(butyl acrylate) (PBA) | Poly(methyl methacrylate) (PMMA) / Polystyrene (PS) | Radical Initiator | Dental Resins nih.gov |

| Silica Nanoparticles | Polymeric Shell | Radical Initiator | Dental Composites nih.gov |

| Iron Oxide Nanoparticles@Silica | Poly(2-acrylamido-2-methylpropane sulfonic acid)@butyl methacrylate | Radical Initiator | Drug Delivery nih.gov |

| Poly(butyl methacrylate) (PBMA) | Methacryloxypropyl-trimethoxysilane (MATS) | Benzoyl Peroxide (BPO) | Not Specified researchgate.net |

Development of Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, which undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light, are a key area of advanced materials research. mdpi.comnih.gov 2,2'-Azobis(2-methylisovaleronitrile) is used to synthesize these "smart" polymers by initiating the polymerization of functional monomers that impart responsiveness.

For instance, thermo-responsive copolymers have been synthesized using 2,2'-Azobis(2-methylisovaleronitrile) for applications in catalysis and photoreactive materials. These polymers can change their solubility or conformation with temperature. mdpi.com Similarly, pH-responsive polymers can be designed to swell or shrink in response to changes in the acidity or basicity of their environment. mdpi.com The synthesis of these materials often involves the copolymerization of a backbone monomer with a stimuli-responsive monomer, a process initiated by a radical source like 2,2'-Azobis(2-methylisovaleronitrile).

The table below summarizes different types of stimuli and the corresponding responsive polymer systems where azo initiators can be utilized in their synthesis.

| Stimulus | Polymer System Examples | Potential Application |

| Temperature | Poly(N-isopropylacrylamide) | Drug Delivery, Catalysis mdpi.com |

| pH | Polymers with acidic or basic moieties | Drug Delivery, Biosensors mdpi.com |

| Light | Photoreactive polymers | Catalysis, Smart Coatings |

| Redox | Polymers with disulfide bonds | Drug Delivery nih.gov |

| Enzymes | Enzyme-degradable polymers | Biomedical Applications nih.gov |

Research into Self-Healing Polymers Initiated by Radical Mechanisms

The development of self-healing polymers, materials that can autonomously repair damage, is a rapidly growing field of research. mdpi.comnih.gov One approach to creating self-healing materials involves incorporating dynamic covalent bonds into the polymer network. nih.gov While many self-healing mechanisms rely on reversible chemistries like Diels-Alder reactions or disulfide exchange, radical polymerization initiated by compounds such as 2,2'-Azobis(2-methylisovaleronitrile) can play a role in creating the initial polymer backbone into which these dynamic functionalities are incorporated.

For example, research has explored the use of polymethacrylates containing thermally exchangeable disulfide crosslinking sites. mdpi.com The synthesis of the polymethacrylate (B1205211) chains would typically be carried out via radical polymerization. Another strategy involves the radical grafting of functional units onto a polymer backbone. mdpi.com For instance, vitrimers, a class of self-healing materials, have been prepared through the radical grafting of dioxaborolane units onto polymers. mdpi.com The initiation of this grafting process can be achieved using a radical initiator.

The table below outlines some self-healing mechanisms and the potential role of radical initiation in the synthesis of the polymer systems.

| Self-Healing Mechanism | Polymer System | Role of Radical Initiation |

| Disulfide Exchange | Polymethacrylates with disulfide crosslinks | Synthesis of the polymethacrylate backbone. mdpi.com |

| Dioxaborolane Metathesis | Polymers with grafted dioxaborolane units | Initiation of the grafting reaction to attach functional units. mdpi.com |

| Boronic Ester Exchange | Polymers with tetrahedral boronate-esters | Synthesis of the initial polymer chains before crosslinking. researchgate.net |

Comparative Studies and Structure Reactivity Relationships of Azo Initiators

Comparative Analysis of 2,2'-Azobis(2-methylisovaleronitrile) with Other Common Azo Initiators

The utility of an azo initiator is largely defined by the temperature at which it decomposes at a practical rate. This is often quantified by the "10-hour half-life temperature," the temperature at which 50% of the initiator will decompose over a 10-hour period. pergan.com This parameter is critical for matching an initiator to a specific polymerization process.

The decomposition rate of an azo initiator is primarily dictated by the stability of the radicals formed upon cleavage of the C-N bonds and the release of stable dinitrogen (N₂) gas. The general structure, R-C(X)(Y)-N=N-C(X)(Y)-R, influences this rate through the nature of the R, X, and Y substituents. While specific kinetic data for 2,2'-Azobis(2-methylisovaleronitrile) is not as widely documented as for other common initiators, its behavior can be inferred by comparing it with structurally similar compounds.

Key analogues include 2,2'-Azobis(isobutyronitrile) (AIBN), the most common azo initiator, and 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65 or AMVN), which features a larger alkyl group. AIBN serves as a benchmark, while V-65 provides insight into the effect of increased steric bulk, a characteristic it shares with 2,2'-Azobis(2-methylisovaleronitrile). The latter generates a 2-cyano-2-methylbutyl radical, which is structurally intermediate between the radicals from AIBN (2-cyano-2-propyl) and V-65 (2-cyano-2,4-dimethylpentyl).

The 10-hour half-life temperature generally decreases as the stability of the formed tertiary radical increases. Larger alkyl groups can enhance stability through hyperconjugation but may also introduce steric strain that facilitates C-N bond cleavage, leading to decomposition at lower temperatures. For example, V-65, with its bulkier substituent, has a significantly lower 10-hour half-life temperature than AIBN. fujifilm.com

Initiator efficiency (f) is the fraction of radicals that escape the initial solvent cage and initiate a polymer chain. fujifilm.com Typical efficiencies for azo initiators range from 0.5 to 0.7. fujifilm.com Efficiency can be reduced by the recombination of the primary radicals within the solvent cage. The size and structure of the radicals can influence this; bulkier radicals may diffuse more slowly, potentially increasing the likelihood of cage recombination. sigmaaldrich.com

Data sourced from multiple chemical supplier datasheets. fujifilm.comresearchgate.netresearchgate.netacs.org

The choice of initiator directly affects polymerization kinetics and the properties of the final polymer, such as molecular weight and molecular weight distribution. The rate of polymerization is proportional to the square root of the rate of initiation. Therefore, an initiator with a faster decomposition rate at a given temperature will result in a faster polymerization. chempoint.com

For initiators like 2,2'-Azobis(2-methylisovaleronitrile) or V-65, which decompose at lower temperatures than AIBN, polymerization can be conducted under milder conditions. This can be advantageous for monomers that are prone to side reactions or degradation at higher temperatures.

Investigation of Structure-Reactivity Relationships in Azo Initiators

The relationship between the chemical structure of an azo initiator and its reactivity is governed by the electronic and steric properties of the substituents attached to the azo group. These factors determine the stability of the resulting radicals, which in turn dictates the decomposition rate of the initiator.

Upon decomposition, symmetrical azo initiators of the type found in this analysis produce two identical tertiary radicals. Tertiary radicals are significantly more stable than secondary or primary radicals due to hyperconjugation, where the alkyl groups donate electron density to the electron-deficient radical center.

Electronic Effects: The cyano (-CN) group present in 2,2'-Azobis(2-methylisovaleronitrile) and related nitrile initiators plays a crucial role in stabilizing the adjacent radical through resonance. This delocalization of the unpaired electron lowers the energy of the radical, making it more stable.

Steric Effects: The size of the alkyl groups attached to the radical carbon influences both stability and reactivity.

Stability: Larger alkyl groups, such as the isobutyl group in the radical from 2,2'-Azobis(2-methylisovaleronitrile) or the isopentyl group from V-65, can increase radical stability compared to the methyl groups from AIBN. This increased stability can contribute to a lower decomposition temperature.

Reactivity: While the radical is more stable, increased steric hindrance from bulky alkyl groups can impede the radical's ability to approach and add to a monomer double bond. This may slightly decrease the rate of the initiation step. Furthermore, significant steric bulk can favor radical recombination within the solvent cage, potentially lowering the initiator efficiency (f). cmu.edu The reactivity of alkyl radicals towards addition to monomers generally follows the order of tertiary > secondary > primary, but this can be modulated by steric factors.

Evaluation Against Peroxide Initiators in Specific Research Contexts

Azo compounds and organic peroxides are the two most common classes of thermal initiators for radical polymerization. pergan.com The choice between them often depends on the specific monomer, desired polymer properties, and process conditions.

A key difference lies in the nature of the radicals they produce. Azo initiators generate carbon-centered radicals, while peroxides (e.g., benzoyl peroxide, BPO) produce highly reactive oxygen-centered (alkoxyl or aroxyl) radicals. fujifilm.com

Reaction Mechanism and Polymer Structure: The oxygen-centered radicals from peroxides are extremely reactive and can readily abstract hydrogen atoms from the polymer backbone. This chain transfer to polymer reaction creates a new radical site on an existing chain, leading to branching and, in some cases, cross-linking. In contrast, the carbon-centered radicals from azo initiators are less prone to hydrogen abstraction. This leads to the formation of more linear polymers with fewer chain defects, which is often desirable for achieving specific material properties. fujifilm.com

Decomposition Kinetics: Azo initiators typically exhibit clean, first-order decomposition kinetics that are largely unaffected by the solvent system. fujifilm.com Peroxides, however, can undergo "induced decomposition," where radicals in the system (including growing polymer radicals) can attack the weak O-O bond of an unreacted peroxide molecule. This complicates the kinetics and can make the polymerization rate difficult to control.

Research Contexts (Styrene and MMA Polymerization): In the bulk polymerization of monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA), the choice of initiator can be critical.

For producing linear, unbranched polystyrene with a well-defined molecular weight, an azo initiator like AIBN or a lower-temperature analogue would be preferred over benzoyl peroxide to avoid hydrogen abstraction from the polymer backbone.

In studies on methyl methacrylate polymerization, it has been observed that peroxide initiators can lead to the formation of unsaturated end groups on the polymer chains due to hydrogen abstraction, which can affect the polymer's thermal stability. chempoint.com The use of an azo initiator minimizes these side reactions.

Sustainable Chemistry and Environmental Considerations in 2,2 Azobis 2 Methylisovaleronitrile Research

Green Chemistry Principles in Initiator Design and Use

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign. ajrconline.org In the context of radical initiators like 2,2'-Azobis(2-methylisovaleronitrile), these principles guide the development of more sustainable alternatives and practices.

A primary focus is on Designing Safer Chemicals (Principle #4). Traditional azo initiators, such as azobisisobutyronitrile (AIBN), are nitrile-containing compounds. chemicalbook.com The thermal decomposition of these initiators can lead to the formation of toxic byproducts like tetramethylsuccinonitrile. vestachem.com Research efforts are therefore directed towards designing nitrile-free initiators that generate less hazardous decomposition products. These newer initiators aim to maintain high polymerization activity while improving the safety and environmental profile of the process.

The principle of using Safer Solvents and Auxiliaries (Principle #5) is also critical. resolvemass.ca Historically, many polymerization reactions were carried out in organic solvents, which can be volatile, toxic, and difficult to manage. nih.gov A significant shift towards greener alternatives involves conducting polymerizations in more environmentally friendly media, such as water or supercritical CO2. nih.govresearchgate.net The use of water-soluble azo initiators has become increasingly important for emulsion polymerization, a process that uses water as the dispersion medium, thereby avoiding large volumes of hazardous organic solvents. researchgate.netresearchgate.net

Furthermore, the use of Renewable Feedstocks (Principle #7) is a cornerstone of sustainable polymer chemistry. chemrxiv.org Research is actively exploring the use of bio-based monomers derived from sources like plant oils and carbohydrates to replace traditional petroleum-based monomers. chemrxiv.org The compatibility of initiators like AMVN with these renewable monomers is a key consideration for developing fully sustainable polymer systems.

The table below illustrates the application of select green chemistry principles to the design and use of azo polymerization initiators.

Table 1: Application of Green Chemistry Principles to Azo Initiators

| Green Chemistry Principle | Traditional Approach (e.g., AIBN in organic solvent) | Greener Approach |

|---|---|---|

| #3 Less Hazardous Chemical Syntheses | Use of initiators that can form toxic nitrile-containing byproducts. | Design of nitrile-free initiators with less toxic decomposition profiles. |

| #5 Safer Solvents and Auxiliaries | Polymerization in volatile organic compounds (VOCs) like toluene (B28343) or benzene. nih.gov | Use of water (emulsion/suspension polymerization) or supercritical CO2 as the reaction medium. nih.govresearchgate.net |

| #7 Use of Renewable Feedstocks | Polymerization of petroleum-derived monomers (e.g., styrene (B11656), acrylates). | Polymerization of bio-based monomers derived from renewable sources. chemrxiv.org |

| #10 Design for Degradation | Production of persistent, non-biodegradable polymers. | Synthesis of biodegradable polymers that break down into innocuous substances after use. alliancechemical.com |

Research into Byproduct Formation and Management from Initiator Decomposition

The decomposition of an azo initiator is the fundamental step that generates the free radicals necessary for polymerization. This process, however, also creates byproducts that must be understood and managed. The thermal decomposition of a symmetrical azo initiator like 2,2'-Azobis(2-methylisovaleronitrile) involves the cleavage of two carbon-nitrogen bonds, releasing a molecule of nitrogen gas and two identical alkyl radicals. vestachem.com

R-N=N-R → 2R• + N₂

While these primary radicals (R•) are intended to initiate polymer chains, not all of them do so efficiently. Radicals that fail to react with a monomer can undergo side reactions, primarily recombination or disproportionation, leading to the formation of stable, non-initiating byproducts. fujifilm.com